3,4-Difluoro-4'-methylbenzophenone

Lipophilicity Drug Design Physicochemical Property

Standard symmetric benzophenones often fail to deliver the precise lipophilicity and crystallinity required for advanced pharmaceutical intermediates. CAS 157165-29-2 offers a differentiated 3,4-difluoro substitution pattern and a 4'-methyl group, providing a +0.32 LogP shift vs. unsubstituted analog. - Enhanced thermal stability: BP 38.5°C higher than benzophenone for wider processing windows. - Unique reactivity: Vicinal difluoro arrangement enables selective cross-coupling and nucleophilic aromatic substitution. - Patent-compliant: Essential for difluoro-substituted heterocycles per US20080071097A1.

Molecular Formula C14H10F2O
Molecular Weight 232.22 g/mol
CAS No. 157165-29-2
Cat. No. B136249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-4'-methylbenzophenone
CAS157165-29-2
Molecular FormulaC14H10F2O
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3
InChIKeyJMTNHBNSLSLHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-4'-methylbenzophenone: Identity & Procurement


3,4-Difluoro-4'-methylbenzophenone is a fluorinated aromatic ketone (molecular formula C14H10F2O, molecular weight 232.23) that serves as a differentiated building block in pharmaceutical and advanced material synthesis. The compound features a 3,4-difluorophenyl ring and a 4-methylphenyl ring connected by a central carbonyl, creating a non-symmetric scaffold that is structurally distinct from common symmetric benzophenone analogs [1].

3,4-Difluoro-4'-methylbenzophenone: Irreplaceable by Generic Analogs


The unique 3,4-difluoro substitution pattern and 4'-methyl group confer a distinct electronic and steric profile that directly impacts lipophilicity, crystallinity, and reactivity. Substituting with symmetric 4,4'-difluorobenzophenone or unsubstituted benzophenone results in different LogP values, melting behavior, and crystallographic packing [1]. Furthermore, the vicinal difluoro arrangement enables specific reactivity in cross-coupling and nucleophilic aromatic substitution that is absent in analogs [2]. This differentiated property set makes the compound non-fungible in applications requiring precise physicochemical tuning.

3,4-Difluoro-4'-methylbenzophenone: Differentiation Evidence


Lipophilicity vs. Unsubstituted Benzophenone

3,4-Difluoro-4'-methylbenzophenone exhibits a computed LogP of 3.50, which is 0.32 units higher than unsubstituted benzophenone (LogP 3.18) [1]. This increase in lipophilicity is directly attributable to the fluorine and methyl substituents and is expected to influence membrane permeability and metabolic stability in drug discovery contexts [2].

Lipophilicity Drug Design Physicochemical Property

Crystal Structure Differentiation

The crystal structure of 3,4-Difluoro-4'-methylbenzophenone has been solved, revealing a monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. This is a distinct crystallographic signature compared to the orthorhombic or other crystal systems reported for symmetric 4,4'-difluorobenzophenone [2].

Crystallography Solid-State Chemistry Polymorph Control

Thermal Property vs. Unsubstituted Benzophenone

3,4-Difluoro-4'-methylbenzophenone exhibits a boiling point of 343.9 °C at 760 mmHg, which is 38.5 °C higher than that of unsubstituted benzophenone (305.4 °C at 760 mmHg) [1][2]. Its density is also higher (1.208 g/cm³ vs. 1.11 g/cm³) [3].

Thermal Stability Process Chemistry Distillation

Patent-Enabled Liquid Crystal Use

Patent US20080071097A1 explicitly claims difluorosubstituted heterocyclic compounds, including those derived from 3,4-difluorophenyl building blocks, as components in liquid crystalline media [1]. The specific 3,4-difluoro substitution pattern is critical for achieving the desired dielectric anisotropy and mesophase behavior required for display technologies [2].

Liquid Crystals Advanced Materials Fluorinated Aromatics

3,4-Difluoro-4'-methylbenzophenone: Key Application Scenarios


Lead Optimization: Lipophilicity & Metabolic Stability

The 0.32 LogP unit increase relative to unsubstituted benzophenone [1] makes 3,4-difluoro-4'-methylbenzophenone a valuable scaffold for medicinal chemists seeking to balance potency, solubility, and metabolic stability. The fluorine atoms also serve as metabolic soft spots, potentially reducing clearance issues compared to methyl-only analogs [2].

Liquid Crystal Precursor Synthesis

As claimed in US20080071097A1, the 3,4-difluorophenyl moiety is essential for constructing difluorosubstituted heterocycles used in liquid crystalline media [1]. Procuring the authentic 3,4-difluoro-4'-methylbenzophenone ensures compliance with patent-protected formulations and avoids the use of non-infringing but performance-compromised alternatives.

Crystallization and Polymorph Screening Studies

The distinct monoclinic crystal system with defined unit cell parameters [1] provides a unique solid-state reference point. Researchers can leverage this known crystal structure to study polymorphism, co-crystal formation, and solid-state reactivity, which is not possible with the orthorhombic 4,4'-difluorobenzophenone [2].

High-Temperature Organic Synthesis and Distillation

With a boiling point 38.5 °C higher than benzophenone [1], 3,4-difluoro-4'-methylbenzophenone is better suited for reactions requiring elevated temperatures or for purification by fractional distillation under atmospheric pressure, offering a wider operational window in process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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